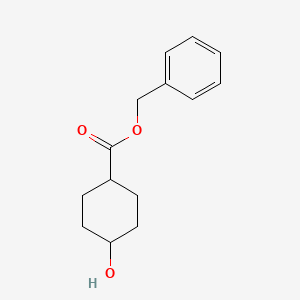
trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester
Cat. No. B3168842
Key on ui cas rn:
933448-77-2
M. Wt: 234.29 g/mol
InChI Key: JTBAIIGZIKLABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07816380B2
Procedure details


To a solution of benzyl 4-hydroxycyclohexane carboxylate (32.1 g, 137.2 mmol) in 400 mL of dichloromethane was added pyridinium chlorochromate (68.8 g, 274.0 mmol) in portions over 10 minutes. After two hours, the reaction was filtered through a large plug of silica gel eluting with 30% ethyl acetate in hexane to afford benzyl 4-oxocyclohexane carboxylate as an oil.



Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:9])[CH2:4][CH2:3]1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[O:1]=[C:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:9])[CH2:4][CH2:3]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
32.1 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1CCC(CC1)C(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
68.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction was filtered through a large plug of silica gel eluting with 30% ethyl acetate in hexane
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1CCC(CC1)C(=O)OCC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
